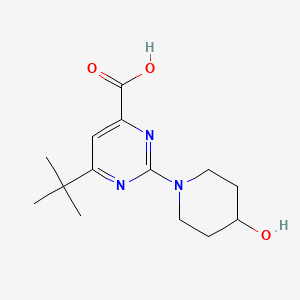

6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C14H21N3O3 |

|---|---|

Molecular Weight |

279.33 g/mol |

IUPAC Name |

6-tert-butyl-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)11-8-10(12(19)20)15-13(16-11)17-6-4-9(18)5-7-17/h8-9,18H,4-7H2,1-3H3,(H,19,20) |

InChI Key |

WFAKVEAGZUSWKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC(=NC(=C1)C(=O)O)N2CCC(CC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach might include:

Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring can be constructed through cyclization reactions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, often involving a halogenated pyrimidine intermediate.

Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The pyrimidine ring can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, aldehydes.

Substitution: Halogenated or nitrated pyrimidine derivatives.

Scientific Research Applications

6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula and a molar mass of approximately 279.34 g/mol. It features a pyrimidine ring substituted with a tert-butyl group and a 4-hydroxypiperidine moiety and is identified by the CAS number 1355173-10-2. This compound has gained attention in pharmaceutical research for its potential biological activities and applications in various fields.

Potential Applications

- Pharmaceutical Research Research indicates that 6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid exhibits significant biological activity.

- Drug Development This compound is potentially applicable to drug development.

- Other Applications Interaction studies have focused on 6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid. Several synthetic routes have been proposed for its preparation.

Structural Similarities

6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid stands out due to its combination of a tert-butyl group, a hydroxypiperidine moiety, and a carboxylic acid functionality, which collectively contribute to its distinct biological activities and potential therapeutic applications.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminopyrimidine | Contains an amino group on the pyrimidine ring | Lacks the piperidine structure, focusing more on basicity |

| 4-Hydroxypiperidine | Similar piperidine structure | Does not contain the pyrimidine component |

| Tert-butylpyrimidine | Tert-butyl group attached directly to the pyrimidine | Lacks additional functional groups that provide biological activity |

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

6-Cyclopropyl-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic Acid (CAS: 1355233-29-2)

- Structural Differences : The cyclopropyl group at the 6-position replaces the tert-butyl group, reducing steric hindrance and altering lipophilicity.

- Functional Implications: Cyclopropyl’s smaller size may enhance solubility but reduce binding affinity in hydrophobic pockets compared to tert-butyl.

6-Methyl-2-(4-(2-(Trifluoromethyl)Phenyl)-Piperazin-1-yl)Pyrimidine-4-Carboxylic Acid (Compound 14)

- Structural Differences : A methyl group at the 6-position and a trifluoromethylphenyl-piperazine substituent at the 2-position distinguish this analog.

- Functional Implications : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the methyl group offers moderate steric bulk. This compound was synthesized via palladium-catalyzed amination and saponification, indicating scalable production methods .

(S)-6-((1-Acetylpiperidin-4-yl)Amino)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-Hydroxypropyl)Pyrimidine-4-Carboxamide

- Structural Differences: An acetylated piperidinyl-amino group replaces the 4-hydroxypiperidin-1-yl group, and a complex hydroxypropyl-isoquinoline side chain is appended.

- Functional Implications : The acetyl group may reduce polarity, while the extended side chain could enhance target selectivity. Synthesis involved Boc-deprotection and amide coupling, suggesting compatibility with modular drug design .

Data Tables for Comparative Analysis

Table 1. Substituent Effects on Physicochemical Properties

Research Findings and Implications

- Bioactivity: The 4-hydroxypiperidin-1-yl group in the target compound and its analogs is associated with hydrogen-bonding interactions in enzymatic pockets, as seen in retinol-binding protein antagonists .

- Metabolic Stability : tert-Butyl groups generally improve metabolic stability compared to cyclopropyl or methyl groups but may reduce aqueous solubility .

- Synthetic Feasibility : Palladium-catalyzed amination and acid-mediated deprotection (e.g., HCl/MeOH in ) are viable for large-scale synthesis, though purification challenges may arise for hydroxylated derivatives.

Biological Activity

6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid, identified by its CAS number 1355173-10-2, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article synthesizes current findings regarding its biological activity, including antimicrobial properties, potential therapeutic applications, and structure-activity relationships.

The compound has the molecular formula and a molecular weight of approximately 279.34 g/mol. Its structure features a pyrimidine ring substituted with a tert-butyl group and a 4-hydroxypiperidine moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that 6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid exhibits notable biological activities, particularly:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains. For example, it has demonstrated effectiveness against Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised patients .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as TrmD, which is involved in bacterial resistance mechanisms. Docking studies have suggested that it binds effectively to the active site of TrmD, indicating potential as a lead compound in antibiotic development .

Structure-Activity Relationship (SAR)

The biological activity of 6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid can be attributed to its unique structural features. The presence of the hydroxypiperidine moiety enhances solubility and bioavailability, while the tert-butyl group may contribute to lipophilicity, facilitating membrane penetration.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminopyrimidine | Contains an amino group on the pyrimidine ring | Lacks piperidine structure |

| 4-Hydroxypiperidine | Similar piperidine structure | Does not contain the pyrimidine component |

| Tert-butylpyrimidine | Tert-butyl group attached directly to pyrimidine | Lacks additional functional groups |

This table illustrates how 6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid stands out due to its combination of functional groups that collectively enhance its biological activities and therapeutic potential.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on various derivatives of pyrimidine carboxylic acids revealed that compounds similar to 6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid exhibited a broad spectrum of antimicrobial activity. The study emphasized the importance of structural modifications in enhancing efficacy against resistant strains .

- Cytotoxicity Assays : Preliminary cytotoxicity evaluations indicated that derivatives containing similar structural motifs showed selective toxicity toward cancer cells compared to normal cells, suggesting potential applications in oncology .

- Enzyme Interaction Studies : Molecular docking studies have indicated that this compound can effectively inhibit TrmD enzyme activity in Pseudomonas aeruginosa, highlighting its potential as a therapeutic agent against bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.